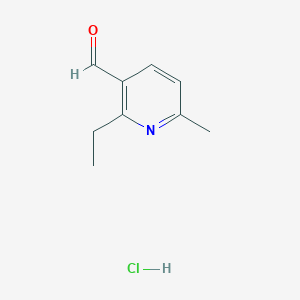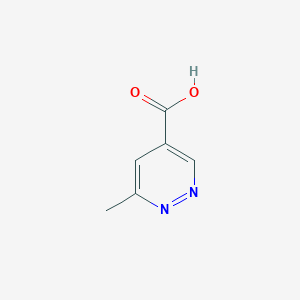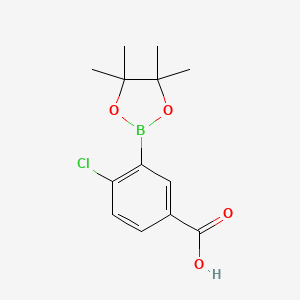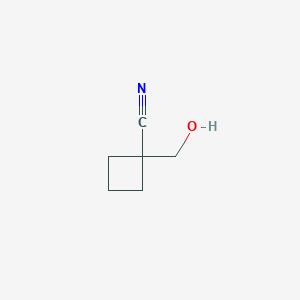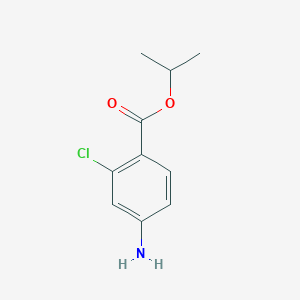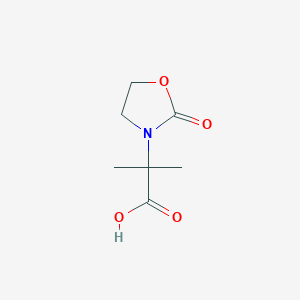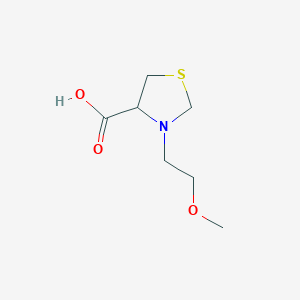![molecular formula C8H8O2S2 B1465962 3,6-ジメトキシチエノ[3,2-b]チオフェン CAS No. 850233-79-3](/img/structure/B1465962.png)
3,6-ジメトキシチエノ[3,2-b]チオフェン
概要
説明
“3,6-Dimethoxythieno[3,2-b]thiophene” is a chemical compound with the molecular formula C8H8O2S2 and a molecular weight of 200.28 . It is a solid substance and should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of “3,6-Dimethoxythieno[3,2-b]thiophene” has been reported in several studies. For instance, symmetrical derivatives have been obtained from 3,6-dibromothieno[3,2-b]thiophene or by trans-etherification of 3,6-dimethoxythieno[3,2-b]thiophene .Molecular Structure Analysis
The InChI code for “3,6-Dimethoxythieno[3,2-b]thiophene” is 1S/C8H8O2S2/c1-9-5-3-11-8-6 (10-2)4-12-7 (5)8/h3-4H,1-2H3 .Chemical Reactions Analysis
The electropolymerization of “3,6-Dimethoxythieno[3,2-b]thiophene” leads to a conjugated polymer with redox potential, band gap, optical transparency in the doped state, and stability similar to those of PEDOT .Physical And Chemical Properties Analysis
“3,6-Dimethoxythieno[3,2-b]thiophene” is a solid substance . The exact physical and chemical properties such as boiling point and density are predicted to be 313.3±37.0 °C and 1.330±0.06 g/cm3 respectively .科学的研究の応用
医薬品化学
“3,6-ジメトキシチエノ[3,2-b]チオフェン”を含むチオフェン系アナログは、潜在的な生物活性化合物として、ますます多くの科学者の関心を集めています . これらは、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を改良する上で重要な役割を果たします .
工業化学
チオフェン誘導体は、工業化学において腐食防止剤として使用されています . “3,6-ジメトキシチエノ[3,2-b]チオフェン”のユニークな特性により、これらの阻害剤の有効性を高める可能性があります。
有機半導体
“3,6-ジメトキシチエノ[3,2-b]チオフェン”を含むチオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています . これらは、高い分極率を持つ材料の開発に使用されています .
有機電界効果トランジスタ (OFET)
“3,6-ジメトキシチエノ[3,2-b]チオフェン”とその誘導体は、有機電界効果トランジスタ (OFET) の製造に使用できます . これらの材料は、柔軟で軽量な電子デバイスの開発に不可欠です。
有機発光ダイオード (OLED)
“3,6-ジメトキシチエノ[3,2-b]チオフェン”などのチオフェン系化合物は、有機発光ダイオード (OLED) の製造に使用されます . これらの材料は、OLED の効率と寿命に貢献します。
有機光起電力 (OPV)
“3,6-ジメトキシチエノ[3,2-b]チオフェン”とその誘導体は、有機光起電力 (OPV) で応用されています . これらの材料は、効率的で費用対効果の高い太陽電池の開発に不可欠です。
電気重合
“3,6-ジメトキシチエノ[3,2-b]チオフェン”などの化合物は、電気重合の前駆体として使用されてきました . 得られたポリマーは、さまざまな用途で利用できる独自の電子特性を持っています。
有機電子デバイス
一般的な有機溶媒への溶解度が限られているため、“3,6-ジメトキシチエノ[3,2-b]チオフェン”などの化合物は、蒸気蒸着によって調製された有機電子デバイスの有望な候補となっています .
Safety and Hazards
将来の方向性
The future directions of “3,6-Dimethoxythieno[3,2-b]thiophene” could involve its use in the development of new π-conjugated D–A copolymers, which have been shown to exhibit a low bandgap of 1.27 eV and a broad absorption . It could also serve as a possible alternative to poly(3,4-ethylenedioxythiophene) (PEDOT) .
作用機序
Target of Action
The primary target of 3,6-Dimethoxythieno[3,2-b]thiophene is the electrochromic and capacitive energy storage systems . It is used in the fabrication of conjugated polymer electrodes, which are integral components of these systems .
Mode of Action
3,6-Dimethoxythieno[3,2-b]thiophene interacts with its targets through a process called one-step electrochemical copolymerization . This process results in the formation of copolymer bifunctional electrodes, which exhibit favorable electrochromic and capacitive energy storage properties .
Biochemical Pathways
The biochemical pathways affected by 3,6-Dimethoxythieno[3,2-b]thiophene involve the synthesis of new π-conjugated D–A copolymers . These copolymers contain a diketopyrrolopyrrole unit and a 3,6-dimethoxythieno[3,2-b]thiophene moiety . The resulting polymers have a low bandgap of 1.27 eV and exhibit a broad absorption .
Pharmacokinetics
It is known that the compound is a solid at room temperature . It is also known to have a high solubility in solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of 3,6-Dimethoxythieno[3,2-b]thiophene results in the creation of high-performance electrochromic supercapacitors . The electrodes derived from this compound achieve high specific capacitance (190 F/g at 5 mV/s), recognizable and tunable color conversion .
Action Environment
The action of 3,6-Dimethoxythieno[3,2-b]thiophene can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the electrochemical properties of the copolymers could be adjusted by depositing different molar ratios of 3,6-dimethoxythieno[3,2-b]thiophene .
生化学分析
Biochemical Properties
For instance, 3,6-Dimethoxythieno[3,2-b]thiophene has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The binding of 3,6-Dimethoxythieno[3,2-b]thiophene to these enzymes can alter their catalytic activity, leading to changes in the metabolic flux of specific pathways .
Cellular Effects
Studies have demonstrated that 3,6-Dimethoxythieno[3,2-b]thiophene can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell growth and survival. By modulating the activity of key kinases in this pathway, 3,6-Dimethoxythieno[3,2-b]thiophene can influence cellular responses to various stimuli .
Molecular Mechanism
At the molecular level, 3,6-Dimethoxythieno[3,2-b]thiophene exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, 3,6-Dimethoxythieno[3,2-b]thiophene has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access and subsequent phosphorylation events .
Additionally, 3,6-Dimethoxythieno[3,2-b]thiophene can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
The stability and degradation of 3,6-Dimethoxythieno[3,2-b]thiophene in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and oxygen can lead to the formation of degradation products that may have different biochemical properties .
In vitro and in vivo studies have demonstrated that the effects of 3,6-Dimethoxythieno[3,2-b]thiophene on cellular function can vary over time. Short-term exposure to the compound can lead to immediate changes in enzyme activity and gene expression, while long-term exposure may result in more sustained alterations in cellular metabolism and signaling pathways .
Dosage Effects in Animal Models
The effects of 3,6-Dimethoxythieno[3,2-b]thiophene in animal models are dose-dependent, with varying outcomes observed at different concentrations. Low doses of the compound have been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes such as oxidative stress and cellular damage .
Threshold effects have been observed, where a specific concentration of 3,6-Dimethoxythieno[3,2-b]thiophene is required to elicit a measurable biological response. Beyond this threshold, the magnitude of the response increases with increasing dosage, up to a point where toxic effects become apparent .
Metabolic Pathways
3,6-Dimethoxythieno[3,2-b]thiophene is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase. These enzymes facilitate the biotransformation of 3,6-Dimethoxythieno[3,2-b]thiophene into various metabolites, which can then participate in further biochemical reactions .
The compound’s influence on metabolic flux and metabolite levels has been studied extensively, with findings indicating that 3,6-Dimethoxythieno[3,2-b]thiophene can alter the balance of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3,6-Dimethoxythieno[3,2-b]thiophene within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 3,6-Dimethoxythieno[3,2-b]thiophene across cellular membranes and its accumulation in specific cellular compartments .
Studies have shown that 3,6-Dimethoxythieno[3,2-b]thiophene can be actively transported into cells via organic anion transporters, which are expressed in various tissues. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3,6-Dimethoxythieno[3,2-b]thiophene is a key determinant of its biochemical activity. The compound has been found to localize in specific organelles such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function .
Targeting signals and post-translational modifications play a crucial role in directing 3,6-Dimethoxythieno[3,2-b]thiophene to these compartments. For example, the presence of specific amino acid sequences can facilitate the transport of the compound to the mitochondria, where it can influence mitochondrial metabolism and energy production .
特性
IUPAC Name |
3,6-dimethoxythieno[3,2-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S2/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHZSUIGKCSMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC2=C1SC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718839 | |
| Record name | 3,6-Dimethoxythieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850233-79-3 | |
| Record name | 3,6-Dimethoxythieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



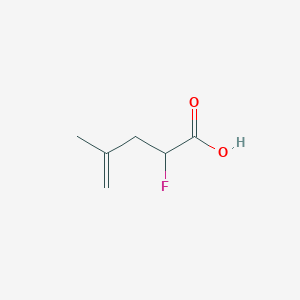

![2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B1465883.png)

